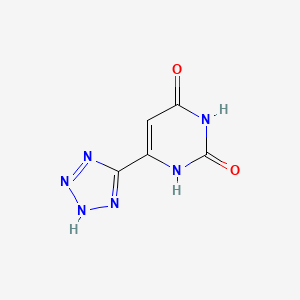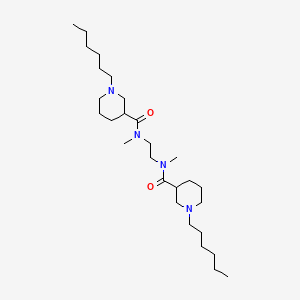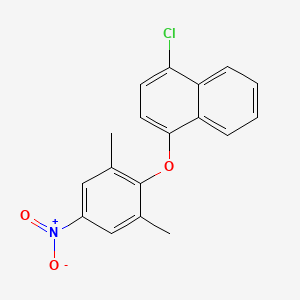![molecular formula C14H20O5S B14368406 [(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid CAS No. 90179-66-1](/img/structure/B14368406.png)
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid is a complex organic compound characterized by its unique cyclopentyl structure and methanesulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclopentyl ring, followed by the introduction of the 2,5-dimethoxyphenyl group. The final step involves the sulfonation of the cyclopentyl ring to introduce the methanesulfonic acid group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced monitoring systems ensures consistent product quality and minimizes the risk of hazardous reactions.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonic acid group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid: shares similarities with other cyclopentyl derivatives and methanesulfonic acid-containing compounds.
Cyclopentylmethanesulfonic acid: Lacks the 2,5-dimethoxyphenyl group, resulting in different chemical properties and reactivity.
2,5-Dimethoxyphenyl derivatives: These compounds have similar aromatic structures but differ in their functional groups and overall reactivity.
Uniqueness
The unique combination of the cyclopentyl ring, 2,5-dimethoxyphenyl group, and methanesulfonic acid moiety gives this compound distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
90179-66-1 |
|---|---|
Molekularformel |
C14H20O5S |
Molekulargewicht |
300.37 g/mol |
IUPAC-Name |
[(1R,2S)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid |
InChI |
InChI=1S/C14H20O5S/c1-18-11-6-7-14(19-2)13(8-11)12-5-3-4-10(12)9-20(15,16)17/h6-8,10,12H,3-5,9H2,1-2H3,(H,15,16,17)/t10-,12-/m0/s1 |
InChI-Schlüssel |
YKTWUFCBQLLNCS-JQWIXIFHSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)[C@H]2CCC[C@H]2CS(=O)(=O)O |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C2CCCC2CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)






![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)


![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)

![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)
